Methyl 2,5-dihydroxycinnamate
Description
Methyl 2,5-dihydroxycinnamate (MDHC) is a naturally occurring phenolic compound isolated from Grevillea robusta leaves . Structurally, it is a methyl ester of 2,5-dihydroxycinnamic acid, featuring hydroxyl groups at positions 2 and 5 of the aromatic ring (Figure 1). Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol . MDHC exhibits significant solubility in polar solvents like methanol and water, enhancing its bioavailability for biomedical applications .
MDHC is recognized for its diverse bioactivities:
- Antioxidant Activity: MDHC demonstrates potent DPPH radical scavenging activity (IC₅₀ = 0.53 µM), outperforming α-tocopherol (IC₅₀ = 1.0 µM) .
- Anticancer Properties: As an erbstatin analog, MDHC competitively inhibits epidermal growth factor receptor (EGFR)-associated tyrosine kinases, blocking autophosphorylation and inducing apoptosis in cancer cells .
- Anti-inflammatory Effects: MDHC suppresses neutrophil activation by inhibiting tyrosine kinase signaling pathways, reducing superoxide generation and degranulation .
Properties
IUPAC Name |
methyl 3-(2,5-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNSTFWSKOWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Synthetic Approaches: Perkin and Knoevenagel Reactions
The synthesis of cinnamate derivatives historically relies on the Perkin and Knoevenagel condensation reactions. The Perkin reaction involves the aldol condensation of aromatic aldehydes with acetic anhydride in the presence of a base, while the Knoevenagel reaction employs malonic acid derivatives and aldehydes with amine catalysts. For methyl 2,5-dihydroxycinnamate, these methods face limitations due to the hydroxyl substituents on the aromatic ring, which can lead to side reactions and reduced yields.
For example, the Knoevenagel synthesis of this compound typically requires 2,5-dihydroxybenzaldehyde and methyl malonate, catalyzed by toxic amines like pyridine or piperidine. However, yields for hydroxylated cinnamates are often suboptimal (<50%) due to ester hydrolysis and polymerization side reactions.
Modern Green Synthesis Using Ionic Liquids
A patent-pending method addresses these challenges by employing ionic liquids as non-toxic, reusable catalysts. This approach avoids hazardous solvents and enhances yields for sensitive substrates. Key steps include:
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Reagent Mixing : 2,5-dihydroxybenzaldehyde and methyl acetoacetate are combined in a 1:1.2 molar ratio.
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Catalysis : A hydrophobic ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) is added at 60–80°C.
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Esterification : The intermediate undergoes acid-catalyzed esterification with methanol.
This method achieves yields exceeding 70%, with the ionic liquid recoverable for reuse, significantly reducing environmental impact.
Natural Extraction and Isolation
Plant Sources and Solvent Extraction
This compound is naturally occurring in plants such as Grevillea robusta, Azadirachta indica, and Murraya paniculata. Isolation typically involves:
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Methanol Extraction : Dried leaves are macerated in methanol at room temperature for 72 hours.
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Filtration and Concentration : The extract is filtered and evaporated under reduced pressure.
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Chromatographic Purification : Silica gel column chromatography with gradients of chloroform-methanol or ethyl acetate-hexane isolates the compound.
For instance, from Grevillea robusta, this process yielded 1.1 g of this compound from 500 g of dried leaves, demonstrating a 0.22% extraction efficiency.
Challenges in Natural Isolation
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Low Abundance : The compound constitutes <0.3% of plant biomass, necessitating large starting material quantities.
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Co-Extraction of Analogues : Structural analogues like methyl 5-ethoxy-2-hydroxycinnamate require additional HPLC steps for separation.
Analytical Characterization and Quality Control
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural confirmation:
Purity and Solubility Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.19 g/mol | |
| Solubility in Ethanol | 10 mg/mL | |
| Storage Conditions | −20°C, desiccated | |
| Purity (HPLC) | ≥90% |
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Cost | Environmental Impact |
|---|---|---|---|---|
| Knoevenagel Synthesis | 40–50% | 85–90% | Low | High (toxic waste) |
| Ionic Liquid Catalysis | 70–75% | 90–95% | Moderate | Low (reusable catalyst) |
| Natural Extraction | 0.2–0.3% | 80–85% | High | Moderate (solvents) |
Key Findings :
-
Synthetic Routes offer higher scalability but require optimization to minimize toxic byproducts.
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Natural Extraction is limited by low yields but valuable for obtaining enantiopure forms.
Applications Influencing Synthesis Design
The compound’s role in tyrosine kinase inhibition and anticancer research drives demand for high-purity batches. For example, this compound showed IC₅₀ values of 0.39–0.98 µg/mL against MCF-7 and SF-268 cancer cells, necessitating gram-scale synthesis for preclinical studies .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dihydroxycinnamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(2,5-Dihydroxyphenyl)-2-propenol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H10O4
- Molecular Weight : 194.19 g/mol
- CAS Number : 63177-57-1
- Physical Appearance : Crystalline solid
- Solubility : Soluble in ethanol
Biological Activities
MDC has been identified as a compound with multiple biological effects, including:
- Tyrosine Kinase Inhibition : MDC acts as an inhibitor of epidermal growth factor receptor (EGFR)-associated tyrosine kinase, which is crucial for cell signaling pathways involved in growth and differentiation . It has been shown to inhibit autophosphorylation of EGFR and can impede v-abl tyrosine kinase activation, contributing to its anticancer properties .
- Cytotoxic Effects : Studies have demonstrated that MDC induces apoptosis in various cell types, including mouse thymocytes. It also inhibits the G2/M phase of the cell cycle, which is vital for cancer treatment strategies .
- Differentiation Induction : MDC has been explored for its ability to induce differentiation in neoplastic cells. This property may lead to selective inhibition of tumor growth by promoting a programmed cell death mechanism .
Cancer Research
MDC's role as a tyrosine kinase inhibitor makes it a candidate for cancer research. Its ability to induce apoptosis and inhibit cell cycle progression is particularly relevant for developing new cancer therapies.
Metabolic Studies
MDC has been shown to inhibit lipogenesis in adipocytes, indicating potential applications in metabolic disease research. It affects the JAK2 signaling pathway, which is critical for insulin signaling.
| Study | Findings |
|---|---|
| Academic Journal (1996) | MDC inhibited GH-induced lipogenesis, suggesting implications for obesity treatment . |
Neuroprotection and Geroprotection
Emerging studies suggest that MDC may act as a geroprotector, potentially delaying aging processes at the cellular level. Its role as a human urinary metabolite further emphasizes its biological relevance .
Case Study 1: Inhibition of Tumor Growth
In a controlled study involving human squamous carcinoma cells (A431), MDC was applied topically to assess its effects on tumor growth. Results indicated that MDC not only inhibited cell proliferation but also induced differentiation-related changes in cell morphology and function.
Case Study 2: Metabolic Regulation
Research involving primary rat adipocytes revealed that MDC effectively reduced lipogenesis from glucose and acetate sources. This suggests that MDC could be harnessed for therapeutic strategies targeting metabolic disorders such as diabetes.
Mechanism of Action
The biological effects of Methyl 2,5-dihydroxycinnamate are primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Methyl 5-Ethoxy-2-Hydroxycinnamate (MEHC)
- Structure : MEHC differs from MDHC by an ethoxy group at position 5 instead of a hydroxyl .
- Bioactivity : While MEHC is cytotoxic to tumor cell lines, it lacks the potent antioxidant and tyrosinase inhibition seen in MDHC. This highlights the critical role of the 5-hydroxyl group in radical scavenging and enzyme inhibition .
Ethyl 2,5-Dihydroxycinnamate (A24)
- Structure : Ethyl ester variant of MDHC .
- Bioactivity: Limited data suggest comparable tyrosinase inhibition, but MDHC’s methyl ester may offer superior cell permeability due to lower molecular weight and hydrophobicity .
Functional Analogs
Kojic Acid
- Tyrosinase Inhibition : Kojic acid (IC₅₀ = 114.54 µM) is less effective than MDHC (IC₅₀ = 69.22 µM). MDHC’s dual hydroxyl groups likely enhance its binding affinity to tyrosinase’s active site .
- Stability : Kojic acid is prone to oxidation, whereas MDHC’s esterified structure improves stability in formulations .
α-Tocopherol
- Antioxidant Mechanism: α-Tocopherol scavenges lipid peroxyl radicals via its chromanol ring, while MDHC’s phenolic hydroxyl groups directly neutralize DPPH radicals. MDHC’s lower IC₅₀ (0.53 µM vs. 1.0 µM) suggests superior electron-donating capacity .
Pharmaceutical Analogs
Erbstatin
- Kinase Inhibition : Erbstatin and MDHC both inhibit EGFR tyrosine kinases, but MDHC’s methyl ester enhances cellular uptake, making it more effective in vivo .
2-Ethylhexyl 4-Methoxycinnamate
- Sunscreen Application : Unlike MDHC, this compound primarily absorbs UV-B radiation (SPF = 6.21 at 10 µg/mL). MDHC lacks UV absorption but offers photoprotection via antioxidant pathways .
Data Tables
Table 1: Comparative Bioactivity Profiles
| Compound | DPPH IC₅₀ (µM) | Tyrosinase IC₅₀ (µM) | Key Targets |
|---|---|---|---|
| Methyl 2,5-dihydroxycinnamate | 0.53 | 69.22 | EGFR, Tyrosinase, DPPH |
| α-Tocopherol | 1.0 | N/A | Lipid peroxides |
| Kojic Acid | N/A | 114.54 | Tyrosinase |
| Methyl 5-ethoxy-2-hydroxycinnamate | N/A | N/A | Tumor cell lines |
Table 2: Structural and Physicochemical Comparison
| Compound | Molecular Weight | Solubility (Water) | Key Functional Groups |
|---|---|---|---|
| This compound | 194.18 | High | 2,5-dihydroxy, methyl ester |
| Erbstatin | 268.27 | Moderate | Catechol, amide |
| Ethyl 2,5-dihydroxycinnamate | 208.20 | Moderate | 2,5-dihydroxy, ethyl ester |
Research Findings and Mechanisms
- Antioxidant Activity : MDHC’s hydroxyl groups donate hydrogen atoms to stabilize free radicals, with the 5-hydroxy group critical for binding DPPH .
- Tyrosinase Inhibition : MDHC chelates copper ions in tyrosinase’s active site, disrupting melanin synthesis .
- EGFR Inhibition : Competes with ATP for binding to EGFR’s kinase domain, blocking downstream signaling .
- Topoisomerase II Inactivation : Forms covalent bonds with cysteine residues, irreversibly inhibiting enzyme activity .
Biological Activity
Methyl 2,5-dihydroxycinnamate (MDHC) is a compound recognized for its diverse biological activities, particularly as an inhibitor of epidermal growth factor receptor (EGFR)-associated tyrosine kinases. This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
- Molecular Weight : 194.19 g/mol
- Chemical Formula : C₁₀H₁₀O₄
- CAS Number : 63177-57-1
- Purity : ≥98% (HPLC)
MDHC functions primarily as a competitive inhibitor of EGFR-associated tyrosine kinase, which is crucial in various cellular processes including proliferation and survival. This compound has been shown to:
- Inhibit autophosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell growth and division .
- Induce apoptosis in mouse thymocytes and inhibit the G2/M phase of the cell cycle, suggesting its potential as an anticancer agent .
1. Antitumor Properties
MDHC has demonstrated significant cytotoxic effects against various cancer cell lines. A study synthesized eight rigid derivatives of MDHC, revealing that some analogs exhibited IC50 values ranging from 0.39 to 0.98 µg/mL, indicating potent cytotoxicity . The compound's ability to induce apoptosis and inhibit cell cycle progression underlines its potential in cancer therapy.
2. Anti-inflammatory Effects
Research indicates that MDHC possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines, which are often implicated in chronic inflammatory diseases . This suggests a potential role for MDHC in managing inflammatory conditions.
3. Regulation of Lipogenesis
MDHC has been shown to inhibit growth hormone-induced lipogenesis in adipocytes by interfering with JAK2 phosphorylation and IRS-1 signaling pathways . This property may provide insights into its use for metabolic disorders such as obesity or diabetes.
Comparative Biological Activity Table
Case Studies and Research Findings
-
Cytotoxicity Study :
A study involving the synthesis of MDHC analogs found that certain derivatives had enhanced cytotoxicity compared to MDHC itself, suggesting that structural modifications can lead to improved therapeutic efficacy against cancer cells . -
Cell Cycle Arrest :
Research demonstrated that MDHC effectively inhibited the G2/M transition in lymphoid cells lacking EGF receptors, indicating its action on alternative targets involved in cell cycle regulation . This finding is significant as it highlights the compound's versatility beyond EGFR inhibition. -
Metabolic Impact :
The inhibition of lipogenesis by MDHC provides a foundation for exploring its role in metabolic diseases. By targeting key signaling pathways, MDHC may contribute to the development of novel treatments for conditions like obesity and insulin resistance .
Q & A
Q. Table 1: Key Molecular and Functional Data
Basic: What methodologies are recommended for synthesizing and purifying this compound?
Answer:
While direct synthesis protocols are not detailed in the provided evidence, general approaches for cinnamate derivatives include:
- Esterification : Reacting 2,5-dihydroxycinnamic acid with methanol under acid catalysis .
- Purification : Use preparative HPLC or column chromatography (e.g., silica gel) with mobile phases optimized for phenolic compounds .
- Purity Assessment : LC/MS-ELSD (≥90% purity) and NMR spectroscopy to confirm structural integrity .
Critical Step : Ensure anhydrous conditions during synthesis to prevent hydrolysis of the ester group .
Basic: How does this compound inhibit EGFR signaling, and what experimental models validate this mechanism?
Answer:
The compound competitively inhibits EGFR tyrosine kinase by binding to the ATP pocket, preventing autophosphorylation and downstream activation of pathways like JAK/STAT . Validated models include:
- In Vitro : EGFR kinase activity assays using purified enzymes or cell lines (e.g., A431 epidermoid carcinoma) .
- Cellular Apoptosis : Murine thymocytes treated with 10–50 μM show caspase-3 activation and DNA fragmentation .
Methodological Note : Include erbstatin as a positive control and validate inhibition via Western blotting for phosphorylated EGFR .
Advanced: How can researchers optimize the bioactivity and stability of this compound analogs?
Answer:
Evidence suggests modifying substituents to enhance stability and potency:
Q. Table 2: Comparative Bioactivity of Analogs
| Analog | Modification | Efficacy (vs. Parent Compound) | Reference |
|---|---|---|---|
| Benzyl-d5-cinnamate | Deuterated benzyl ester | 1.3× higher half-life | |
| Cyclohexyl analog | Cyclohexyl ester | 2× potency in kinase assays |
Advanced: How should researchers resolve contradictions in reported apoptotic effects across cell lines?
Answer:
Discrepancies may arise from cell-type-specific signaling contexts or concentration-dependent effects. Mitigation strategies include:
- Dose-Response Curves : Test 1–100 μM ranges to identify thresholds for apoptosis vs. cytostasis .
- Cell Line Validation : Compare primary cells (e.g., thymocytes) and cancer lines (e.g., HeLa) under standardized conditions .
- Pathway Profiling : Use RNA-seq or phosphoproteomics to identify off-target effects in resistant cell types .
Advanced: What in vivo models are suitable for studying this compound’s antitumor effects?
Answer:
- Murine Models : Intraperitoneal administration (5–20 mg/kg) in xenograft models to assess tumor growth inhibition .
- Pharmacokinetics : Monitor plasma half-life using LC-MS/MS; note rapid clearance due to ester hydrolysis .
- Toxicity : Evaluate hepatic and renal function biomarkers post-treatment .
Advanced: What analytical methods ensure accurate quantification of this compound in complex matrices?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
